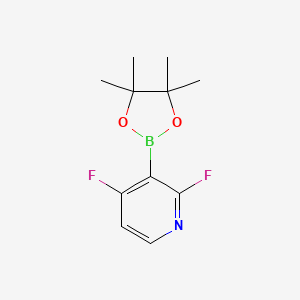![molecular formula C12H12F2 B13464071 2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-methyl-3-phenylbicyclo[111]pentane is a compound belonging to the bicyclo[111]pentane family This class of compounds is known for its unique three-dimensional structure, which imparts distinct physicochemical properties
Méthodes De Préparation
The synthesis of 2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane typically involves a multi-step process. One common method starts with the cyclopropanation of an α-allyldiazoacetate precursor, followed by reaction with difluorocarbene . This one-pot process allows for the efficient formation of the desired bicyclo[1.1.1]pentane structure. Industrial production methods may involve similar synthetic routes but optimized for larger scale and higher yields.
Analyse Des Réactions Chimiques
2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: The fluorine atoms and phenyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane has garnered significant interest in scientific research due to its unique structure and properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, including liquid crystals and molecular rods.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane exerts its effects is primarily related to its ability to interact with specific molecular targets. The fluorine atoms and phenyl group can engage in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s binding affinity and selectivity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to the observed effects .
Comparaison Avec Des Composés Similaires
2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane: Lacks the methyl group, which may affect its physicochemical properties and reactivity.
2,2-Difluoro-3-methylbicyclo[1.1.1]pentane: Lacks the phenyl group, leading to different applications and interactions.
1-(Bromomethyl)-2,2-difluoro-3-phenylbicyclo[1.1.1]pentane: Contains a bromomethyl group, which can be used for further functionalization.
The uniqueness of 2,2-Difluoro-1-methyl-3-phenylbicyclo[11
Propriétés
Formule moléculaire |
C12H12F2 |
|---|---|
Poids moléculaire |
194.22 g/mol |
Nom IUPAC |
2,2-difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane |
InChI |
InChI=1S/C12H12F2/c1-10-7-11(8-10,12(10,13)14)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
BBCDHTKIUWNQQH-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)(C2(F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


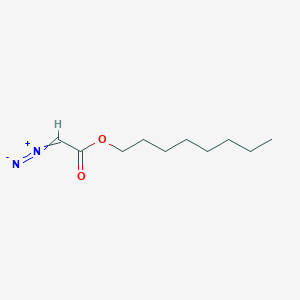
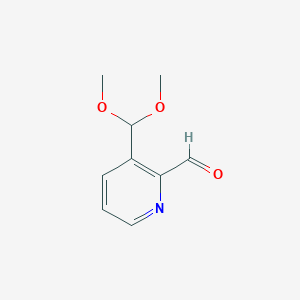
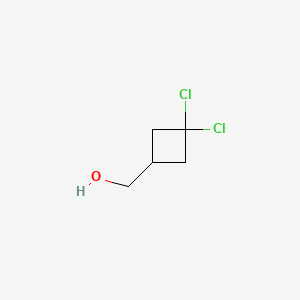
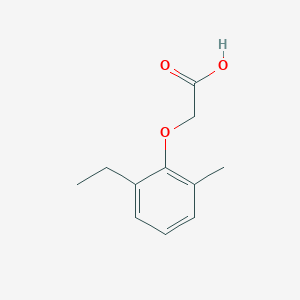
![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine hydrochloride](/img/structure/B13464046.png)
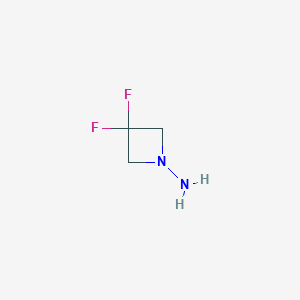
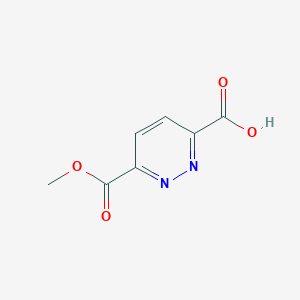
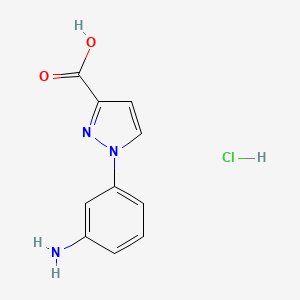
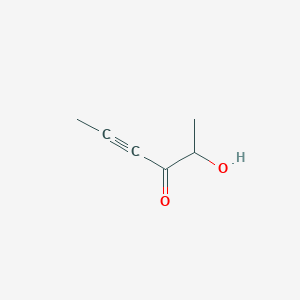
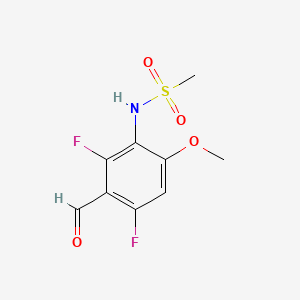
![3-Thia-9-azabicyclo[3.3.1]nonane](/img/structure/B13464070.png)
![3-Butylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13464078.png)
